molecular formula C7H15FO2S B13315590 2,4-Dimethylpentane-1-sulfonyl fluoride

2,4-Dimethylpentane-1-sulfonyl fluoride

Cat. No.: B13315590
M. Wt: 182.26 g/mol
InChI Key: QIPOERMLJNZFHK-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-1-sulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry. The compound is characterized by the presence of a sulfonyl fluoride group attached to a 2,4-dimethylpentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride can be achieved through several methods:

    Fluoride-Chloride Exchange: This method involves the exchange of a chloride group in a sulfonyl chloride precursor with a fluoride ion.

    Direct Fluorosulfonylation: This method uses fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF.

Industrial Production Methods: Industrial production of sulfonyl fluorides often involves large-scale fluoride-chloride exchange reactions due to their simplicity and cost-effectiveness. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethylpentane-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethylpentane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic sites in target molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable sulfonylated adducts. This covalent modification can inhibit the activity of enzymes or alter protein functions .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylpentane-1-sulfonyl fluoride is unique due to its branched alkane backbone, which provides distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness can influence its reactivity and selectivity in various chemical and biological applications .

Properties

Molecular Formula

C7H15FO2S

Molecular Weight

182.26 g/mol

IUPAC Name

2,4-dimethylpentane-1-sulfonyl fluoride

InChI

InChI=1S/C7H15FO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3

InChI Key

QIPOERMLJNZFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CS(=O)(=O)F

Origin of Product

United States

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